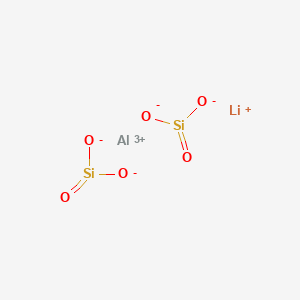

Spodumene (AlLi(SiO3)2)

Description

Properties

IUPAC Name |

aluminum;lithium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWCVNCHLKFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlLiO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12068-40-5 ((H2SiO3)aluminum.Si salt), 1302-37-0 (Parent) | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60926631 | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1302-37-0, 12068-40-5, 12646-13-8 | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lithium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012646138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium lithium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mineralogical and Crystallographic Investigations of Spodumene Alli Sio3 2

Polymorphism and Structural Variations of LiAl(SiO3)2 Phases

Spodumene exhibits polymorphism, meaning it can exist in multiple distinct crystal structures despite having the same chemical composition. scribd.comminsocam.org The primary polymorphs of spodumene are alpha (α), beta (β), and gamma (γ), each characterized by a unique crystal system and physical properties. mdpi.comresearchgate.net

Alpha-Spodumene (α-LiAl(SiO3)2) Monoclinic Structure

The naturally occurring and low-temperature form of spodumene is α-spodumene. wikipedia.orgmdpi.com It crystallizes in the monoclinic system, specifically in the C2/c space group. wikipedia.org This structure is characterized by single chains of silica (B1680970) tetrahedra linked by lithium and aluminum cations. α-spodumene is known for its high stability and chemical inertness, which makes direct lithium extraction challenging. tandfonline.com Its dense and compact structure is refractory to chemical attack. rsc.org

Key Properties of α-Spodumene:

Crystal System: Monoclinic discoveryalert.com.auwikipedia.org

Space Group: C2/c wikipedia.org

Density: Approximately 3.1 to 3.3 g/cm³ qualicer.org

Hardness (Mohs): 6.5–7 discoveryalert.com.au

Beta-Spodumene (β-LiAl(SiO3)2) Tetragonal Structure

Upon heating to temperatures typically above 900°C, α-spodumene undergoes an irreversible transformation into β-spodumene. discoveryalert.com.auwikipedia.org This high-temperature polymorph crystallizes in the tetragonal system and is isostructural with keatite, a silica polymorph. minsocam.orgarizona.edu The structure of β-spodumene is more open and less dense than its alpha counterpart, which significantly increases its reactivity. discoveryalert.com.autandfonline.com This enhanced reactivity is crucial for industrial lithium extraction processes, as it allows for more efficient leaching of lithium. tandfonline.com The conversion from the alpha to the beta phase is accompanied by a significant volume expansion of about 27-30%, which creates microfractures and further aids in the extraction process. discoveryalert.com.aumdpi.com

Key Properties of β-Spodumene:

Crystal System: Tetragonal discoveryalert.com.auwikipedia.org

Space Group: P43212 minsocam.org

Density: Approximately 2.4 g/cm³ tandfonline.comqualicer.org

Formation Temperature: Above 900°C discoveryalert.com.auwikipedia.org

Gamma-Spodumene (γ-LiAl(SiO3)2) Metastable Hexagonal Phase

Key Properties of γ-Spodumene:

Crystal System: Hexagonal mdpi.comresearchgate.net

Formation Temperature: ~700–900°C (as a metastable phase) mdpi.com

Stability: Metastable, transforms to β-spodumene at higher temperatures. mdpi.commdpi.com

| Property | α-Spodumene | β-Spodumene | γ-Spodumene |

|---|---|---|---|

| Crystal System | Monoclinic | Tetragonal | Hexagonal |

| Typical Density (g/cm³) | 3.1–3.3 | ~2.4 | ~2.4 |

| Stability | Stable at low temperatures | Stable at high temperatures | Metastable intermediate |

Intergrowth Phenomena and Microstructural Features of Spodumene (AlLi(SiO3)2) Polymorphs

The microstructures of spodumene and its polymorphs provide valuable insights into their formation and transformation processes. Intergrowths, which are the intimate crystallographic association of two or more minerals, are common. Spodumene-quartz intergrowths, for instance, are frequently observed in lithium-rich pegmatites and can result from either primary crystallization or secondary reactions. copernicus.org

During the thermal conversion of α-spodumene, the resulting microstructural changes are significant. The transition to β-spodumene involves a substantial volume increase, leading to the development of microfractures and a more porous texture. discoveryalert.com.aumdpi.com This "decrepitation" process is essential for enhancing the mineral's amenability to chemical leaching. mdpi.com At higher temperatures, SEM imaging has revealed not only prominent cracks but also material disintegration and agglomeration with other minerals present in the ore. dntb.gov.ua The study of these microstructural features, often at the nanometer scale using techniques like transmission electron microscopy (TEM), is crucial for understanding reaction mechanisms and kinetics. geoscienceworld.org

Phase Transition Kinetics and Mechanisms in Spodumene (AlLi(SiO3)2) Systems

The conversion of the chemically resistant α-spodumene to the more reactive β-spodumene is a cornerstone of industrial lithium extraction. tandfonline.com This transformation is achieved through high-temperature calcination, and its efficiency is governed by complex kinetics and multiple reaction pathways. tandfonline.commurdoch.edu.au

α-Spodumene (AlLi(SiO3)2) to β-Spodumene (AlLi(SiO3)2) Conversion Pathways

The transformation from α-spodumene to β-spodumene is not a simple, single-step process. Research has identified several potential reaction pathways that can occur during calcination, often simultaneously. murdoch.edu.auresearchgate.net The dominant pathway can be influenced by factors such as heating rate, particle size, and the presence of impurities or amorphous material. murdoch.edu.auresearchgate.net

In-situ high-temperature X-ray diffraction (XRD) studies have revealed at least four distinct reaction corridors: murdoch.edu.auresearchgate.net

Amorphous spodumene → γ-spodumene → β-spodumene: Mechanical grinding of α-spodumene can create an amorphous phase, which then recrystallizes into γ-spodumene at a lower temperature before finally converting to β-spodumene. murdoch.edu.auresearchgate.net

Crystalline α-spodumene → β-quartz solid solution → β-spodumene: In some cases, a β-quartz solid solution phase can form from crystalline α-spodumene, which then transforms into β-spodumene at higher temperatures. murdoch.edu.auresearchgate.net

Crystalline α-spodumene → γ-spodumene → β-spodumene: The direct transformation of crystalline α-spodumene can proceed through the metastable γ-spodumene intermediate. murdoch.edu.auresearchgate.net

Crystalline α-spodumene → β-spodumene: A direct conversion from the alpha to the beta phase without a distinct intermediate phase has also been observed, particularly at temperatures above 975°C. murdoch.edu.auresearchgate.net

| Pathway Number | Starting Material | Intermediate Phase(s) | Final Product | Key Observations |

|---|---|---|---|---|

| 1 | Amorphous Spodumene | γ-Spodumene | β-Spodumene | Initiated from mechanically activated material. murdoch.edu.auresearchgate.net |

| 2 | Crystalline α-Spodumene | β-Quartz Solid Solution | β-Spodumene | Involves substitution of Li+ and Al3+ for Si4+. murdoch.edu.auresearchgate.net |

| 3 | Crystalline α-Spodumene | γ-Spodumene | β-Spodumene | A common pathway observed in many studies. murdoch.edu.auresearchgate.net |

| 4 | Crystalline α-Spodumene | None | β-Spodumene | Direct conversion observed at higher temperatures. murdoch.edu.auresearchgate.net |

Role of Intermediate (γ-Spodumene (AlLi(SiO₃)₂)) Phases in Thermal Transformations

The formation of γ-spodumene is influenced by several factors, including the physical state of the initial α-spodumene and the heating rate. murdoch.edu.auresearchgate.net Studies have shown that γ-spodumene can form from both crystalline and amorphous α-spodumene. murdoch.edu.auresearchgate.net When starting from an amorphous state, which can be induced by mechanical activation (grinding), γ-spodumene recrystallizes at a lower temperature. murdoch.edu.auresearchgate.net For instance, at a slow heating rate of 8 °C min⁻¹, the onset temperature for γ-spodumene formation from amorphous material is around 842 °C. murdoch.edu.auresearchgate.net In contrast, a much faster heating rate of 100 °C min⁻¹ elevates this temperature to 1025 °C. murdoch.edu.auresearchgate.net

The transformation pathways involving γ-spodumene can be summarized as:

Pathway 1: Amorphous spodumene → γ-spodumene → β-spodumene. murdoch.edu.auresearchgate.net

Pathway 3: Crystalline α-spodumene → γ-spodumene → β-spodumene. murdoch.edu.auresearchgate.net

The stability of γ-spodumene is temporary; it is a metastable phase that eventually transforms into the stable β-spodumene at higher temperatures. mdpi.comrsc.orgrsc.org The presence of γ-spodumene can, however, hinder the formation of β-spodumene at lower temperatures, potentially impacting the efficiency of lithium extraction. mdpi.comdntb.gov.uapolymtl.caresearchgate.net Research indicates that the conversion of γ-spodumene to β-spodumene is a critical step, and incomplete transformation can leave a non-negligible amount of the γ-phase in the calcined product. mdpi.comdntb.gov.uapolymtl.caresearchgate.net

In-situ synchrotron X-ray diffraction studies have provided real-time insights into these transformations, observing the simultaneous growth of both β- and γ-spodumene as the α-phase decays. rsc.orgrsc.org These studies confirm that γ-spodumene is a primary product of α-spodumene inversion and that its proportion relative to β-spodumene changes as the conversion progresses. rsc.orgrsc.org

Table 1: Influence of Heating Rate on γ-Spodumene Formation Temperature

| Heating Rate (°C/min) | Onset Temperature for γ-Spodumene Formation (°C) | Initial Material State | Source(s) |

|---|---|---|---|

| 8 | 842 | Amorphous | murdoch.edu.auresearchgate.net |

| 100 | 1025 | Amorphous | murdoch.edu.auresearchgate.net |

Influence of External Parameters on Spodumene (AlLi(SiO₃)₂) Phase Equilibria (e.g., Pressure, Impurities)

The phase equilibria of spodumene are significantly influenced by external parameters, most notably pressure and the presence of impurities. murdoch.edu.auresearchgate.netmdpi.com These factors can alter the transformation temperatures and even the reaction pathways during thermal treatment.

Pressure: High pressure favors the stability of the dense α-spodumene structure. mdpi.com At ambient pressure, α-spodumene converts to β-spodumene at temperatures above 900°C. wikipedia.org However, under high-pressure conditions, the stability field of α-spodumene expands. For instance, at pressures above 26.5 kbar, the pyroxene (B1172478) form (α-spodumene) is stable at all subsolidus temperatures. minsocam.org Furthermore, pressure dramatically increases the solid solution of lithium and aluminum ions in the β-quartz structure, which can be an intermediate in some transformation pathways. minsocam.org In situ high-pressure Raman spectroscopy has shown that the crystal structure of spodumene can undergo a displacive transformation from the C2/c to the P2₁/c space group at around 3.2 GPa and remains stable up to 19 GPa at room temperature. mdpi.com

Impurities: The presence of impurities in spodumene concentrates can have a multifaceted impact on phase transformations. Mechanical treatment, such as grinding, can introduce amorphous material, which, as previously discussed, influences the formation temperature of γ-spodumene. murdoch.edu.auresearchgate.net The concentration of impurities is also a factor. researchgate.net

Certain impurities can promote the formation of β-spodumene at lower temperatures. For example, alkali-rich fluid inclusions can facilitate the growth of β-spodumene veinlets at temperatures as low as ≤600 °C through a dissolution-recrystallization process. mdpi.com Sodium doping has been shown to favor the formation of β-spodumene over the undesirable β-quartz, a potential side product. edinst.com

Conversely, some impurities can hinder the conversion process. It has been suggested that impurities might coat β-spodumene particles, limiting lithium recovery during subsequent leaching steps. researchgate.net The presence of quartz as an impurity can lead to reactions between spodumene, eucryptite, and petalite (B74571), although this is less likely in industrial concentrates where quartz content is low. mdpi.com The interaction of spodumene with certain salts, like potassium sulfate (B86663), can lead to different reaction pathways altogether, forming products like leucite. acs.org

Table 2: Effect of External Parameters on Spodumene Phase Equilibria

| Parameter | Effect | Observation | Source(s) |

|---|---|---|---|

| Pressure | Stabilizes α-spodumene | At >26.5 kbar, α-spodumene is stable at all subsolidus temperatures. | minsocam.org |

| Induces phase transition | Displacive C2/c to P2₁/c transformation at ~3.2 GPa. | mdpi.com | |

| Impurities (general) | Can lower transformation temperature | Amorphous material from grinding lowers γ-spodumene formation temperature. | murdoch.edu.auresearchgate.net |

| Alkali-rich fluid inclusions | Promote β-spodumene formation | Growth of β-spodumene veinlets at ≤600 °C. | mdpi.com |

| Sodium doping | Favors β-spodumene | Promotes β-spodumene formation over β-quartz. | edinst.com |

Atomistic and Microscopic Mechanisms of Spodumene (AlLi(SiO₃)₂) Phase Transitions

The phase transitions in spodumene involve significant rearrangements at the atomic and microscopic levels. The transformation from the dense, monoclinic α-phase to the more open tetragonal β-phase is characterized by a substantial lattice expansion of about 27%. mdpi.compolymtl.casemanticscholar.org This expansion results in a decrease in density from approximately 3.1-3.2 g/cm³ for α-spodumene to around 2.4 g/cm³ for β-spodumene. mdpi.comtandfonline.com

Microscopically, the thermal treatment induces decrepitation, leading to the fracturing of spodumene grains. dntb.gov.ua This process begins with the formation of minor cracks that become more prominent as the temperature increases, eventually causing the material to disintegrate. dntb.gov.uarsc.org

At the atomistic level, the transition involves the breaking and reforming of chemical bonds. The α-spodumene structure consists of chains of SiO₄ tetrahedra linked by chains of AlO₆ octahedra, with Li⁺ ions occupying octahedral sites. mdpi.com The transformation to β-spodumene requires a reconstructive process that alters this framework. Theoretical phonon analysis indicates that the intermediate γ-phase possesses crystallographic instabilities, which is consistent with its metastable nature, while the α and β phases are stable. rsc.org

The mechanism of phase transition can vary. For instance, the transformation to β-spodumene facilitated by alkali-rich fluid inclusions occurs via a dissolution-recrystallization process. mdpi.com In contrast, the transition from petalite (another lithium aluminosilicate) to β-spodumene is a solid-state transformation that maintains crystallographic coherence with the host mineral. mdpi.com

The kinetics of these transitions are highly sensitive to temperature. The inversion of α-spodumene is a first-order reaction with a high apparent activation energy, in the range of 655 to 800 kJ mol⁻¹. rsc.orgdntb.gov.ua The decay of the γ-phase also follows first-order kinetics. rsc.org

Table 3: Key Parameters of Spodumene Phase Transitions

| Parameter | α-Spodumene | β-Spodumene | γ-Spodumene | Source(s) |

|---|---|---|---|---|

| Crystal System | Monoclinic | Tetragonal | Hexagonal | mdpi.comwikipedia.orgsemanticscholar.org |

| Density (g/cm³) | ~3.1-3.2 | ~2.4 | - | mdpi.comtandfonline.com |

| Lattice Volume Expansion (relative to α) | - | ~27% | ~8% | mdpi.compolymtl.casemanticscholar.org |

| Nature of Transition to β-phase | Endothermic | - | Endothermic | mdpi.compolymtl.casemanticscholar.org |

| Nature of Transition from α-phase | - | - | Exothermic | mdpi.compolymtl.ca |

Crystallographic Control over Spodumene (AlLi(SiO₃)₂) Reactivity

The crystallographic structure of spodumene polymorphs has a profound impact on their chemical reactivity, which is a cornerstone of lithium extraction technologies. The naturally occurring α-spodumene is known for its refractory nature, meaning it is chemically inert and resistant to acid leaching. tandfonline.com This is due to its dense monoclinic crystal structure, where lithium ions are tightly bound within the aluminosilicate (B74896) framework. wikipedia.orgtandfonline.com

The crucial step to enhance reactivity is the thermal conversion to β-spodumene. wikipedia.orgtandfonline.com The tetragonal structure of β-spodumene is significantly more open, with a larger lattice volume. mdpi.compolymtl.catandfonline.com This expanded structure allows for easier access of chemical reagents, such as acids, to the lithium ions, facilitating their extraction through ion exchange. dntb.gov.uamdpi.com The increased reactivity of β-spodumene is the primary reason for the high-temperature calcination step in most spodumene processing flowsheets. semanticscholar.org

The crystallographic orientation of spodumene also influences its interaction with other substances. For example, in flotation processes, the {110} planes are identified as the most favorable for the adsorption of collectors like sodium oleate (B1233923). mdpi.com This is because the {110} plane is the weakest and represents the primary cleavage plane of the mineral. mdpi.com The breakage of Al-O and Si-O bonds on the mineral surface exposes Al and Si sites for chemisorption. mdpi.com Consequently, grinding processes that preferentially expose these planes can enhance the floatability of spodumene. mdpi.com

Furthermore, the specific bonding environment of lithium within the crystal structure influences isotopic fractionation. The bond length between lithium and neighboring oxygen, hydroxyl, or fluorine ions can lead to consistent lithium isotope offsets between coexisting minerals. geoscienceworld.org This suggests that the crystallographic site occupied by lithium dictates its isotopic signature. geoscienceworld.org

Geological and Petrogenetic Studies of Spodumene Alli Sio3 2 Deposits

Petrogenesis of Spodumene (AlLi(SiO₃)₂)-Bearing Pegmatites

The formation of spodumene-bearing pegmatites, which are the primary source of lithium, is a subject of ongoing debate among geologists. geologie.ac.atconfex.com The two main competing theories are fractional crystallization from a parental granitic body and anatexis of metasedimentary rocks. confex.comgeoscienceworld.orggeoscienceworld.org

Magmatic Differentiation Processes and Spodumene (AlLi(SiO₃)₂) Formation

The magmatic differentiation model posits that spodumene crystallizes from highly evolved, volatile-rich melts that are the final residual liquids of a larger crystallizing magma body. wikipedia.org As the parent magma cools and crystallizes, elements like lithium, cesium, tantalum, and volatiles such as water, fluorine, and boron become concentrated in the remaining melt. wikipedia.orggeoscienceworld.org This enrichment, coupled with the low viscosity of the residual fluid, allows for the rapid migration of components, leading to the formation of the exceptionally large crystals characteristic of pegmatites, including spodumene crystals that can exceed 10 meters in length. wikipedia.orggeoscienceworld.org

Several studies support this model by highlighting the geochemical signatures of extreme fractionation in spodumene-bearing pegmatites. For instance, low potassium/rubidium (K/Rb) ratios and high lithium content in minerals like muscovite (B576469) are considered indicators of a high degree of magmatic differentiation. confex.commdpi.com The process of fractional crystallization can explain the enrichment of certain trace elements in these pegmatites. oup.com However, a challenge to this model in some regions is the absence of a clear, large granitic parent pluton from which the pegmatites could have fractionated. geologie.ac.at

Anatectic Models for Spodumene (AlLi(SiO₃)₂) Pegmatite Genesis

The anatectic model proposes that spodumene-bearing pegmatites form from the partial melting of pre-existing, lithium-enriched crustal rocks, particularly metasedimentary rocks. geologie.ac.atgeoscienceworld.orgethz.ch This process, known as anatexis, can be triggered by high temperatures associated with regional metamorphism or the intrusion of mantle-derived magmas. geologie.ac.atoup.com The melting of minerals like biotite (B1170702) and muscovite within these source rocks can release lithium into the resulting peraluminous melts. oup.comgeoscienceworld.org

Role of Volatiles and Fluid Inclusions in Spodumene (AlLi(SiO₃)₂) Crystallization

Volatiles, such as water, fluorine, and boron, play a crucial role in the final stages of pegmatite formation and the crystallization of spodumene. wikipedia.orggeoscienceworld.org The saturation of the pegmatitic melt with an aqueous fluid phase is a key step, leading to what is known as the magmatic-hydrothermal transition. mdpi.comresearchgate.net This exsolved fluid can transport mobile elements like lithium, facilitating their concentration and precipitation. researchgate.net

Studies of fluid inclusions trapped within spodumene and associated minerals provide direct evidence of the composition and conditions of these late-stage fluids. geoscienceworld.orgresearchgate.net These inclusions can contain a complex mixture of water, salts, and even daughter minerals, indicating a fluid-rich environment during crystallization. geoscienceworld.orgmcgill.ca The presence of volatiles lowers the solidus temperature of the melt, prolonging the crystallization period and allowing for the growth of very large spodumene crystals. rhhz.net Some research suggests that an optimal melt-to-fluid mass ratio is critical for the formation of economically significant spodumene deposits. researchgate.net The crystallization of spodumene is favored at higher pressures (greater than 2.5 kbar) and temperatures ranging from 300 to 500°C. rhhz.net

Geochemistry of Spodumene (AlLi(SiO₃)₂)-Associated Pegmatites

The geochemical composition of both the spodumene-bearing pegmatites and their host rocks provides critical insights into their origin and the processes that led to lithium enrichment.

Trace Element Geochemistry as Petrogenetic Indicators in Spodumene (AlLi(SiO₃)₂) Systems

The distribution and concentration of trace elements within spodumene and other pegmatite minerals serve as powerful tools for understanding the petrogenetic history of these deposits. geoscienceworld.orggoldschmidt.info Spodumene itself can incorporate various trace elements, including iron, manganese, sodium, gallium, and tin. geoscienceworld.orggoldschmidt.inforesearchgate.net The ratios of these elements, such as the iron to manganese (Fe/Mn) ratio, can vary between different generations of spodumene within the same deposit, reflecting changes in the crystallizing melt's composition. geoscienceworld.org

The trace element composition of associated minerals like K-feldspar, muscovite, and quartz can also indicate the degree of fractionation and the potential for lithium mineralization. geoscienceworld.org For example, in spodumene-bearing pegmatites, K-feldspar typically shows lower K/Rb ratios and higher lithium and cesium contents compared to barren pegmatites. geoscienceworld.org Similarly, muscovite in these pegmatites has lower K/Rb ratios and higher lithium concentrations. mdpi.comgeoscienceworld.org Quartz in spodumene-bearing systems also tends to have higher lithium and aluminum content and lower K/Rb ratios. geoscienceworld.org These geochemical signatures can be used as exploration tools to distinguish between pegmatites with and without significant spodumene mineralization. geoscienceworld.org

Interactive Table: Average Trace Element Concentrations in Minerals from Spodumene-Bearing vs. Spodumene-Free Pegmatites in the Carolina Tin-Spodumene Belt

| Mineral | Pegmatite Type | K/Rb Ratio (average) | Li (ppm, average) | Cs (ppm, average) |

| K-feldspar | Spodumene-bearing | 52 ± 17 | 47 ± 52 | 74 ± 54 |

| Spodumene-free | 138 ± 40 | 14 ± 21 | 49 ± 37 | |

| Muscovite | Spodumene-bearing | 26 ± 10 | 621 ± 502 | - |

| Spodumene-free | 71 ± 40 | 421 ± 232 | - | |

| Quartz | Spodumene-bearing | 66 ± 44 | 66 ± 58 | - |

| Spodumene-free | 158 ± 83 | 21 ± 37 | - |

Source: geoscienceworld.org

Whole-Rock Geochemical Signatures of Spodumene (AlLi(SiO₃)₂)-Rich Host Rocks

The interaction between the cooling pegmatite and its surrounding host rock can create a geochemical halo, which is an area of altered rock with distinct chemical characteristics. mdpi.comresearchgate.net These halos are formed by fluids escaping from the crystallizing pegmatite, which enrich the host rock in certain elements. mdpi.com

Whole-rock geochemical analysis of these altered zones reveals enrichment in fluid-mobile elements such as lithium, rubidium, cesium, tin, and boron. mdpi.comresearchgate.net The extent and intensity of this enrichment can depend on the nature of the host rock, with mica-rich (pelitic) rocks often showing a more significant enrichment compared to mica-poor (psammitic) rocks. mdpi.com The presence of these geochemical halos can be a valuable exploration indicator, suggesting the proximity of a spodumene-bearing pegmatite. researchgate.net For instance, lithium concentrations greater than 590 ppm in mica schist and over 390 ppm in amphibolite have been identified as indicators of proximity to spodumene pegmatites in some studies. researchgate.net

Interactive Table: Average Whole-Rock Geochemical Data for Pegmatites in the Carolina Tin-Spodumene Belt

| Rock Type | SiO₂ (wt %, average) | A/CNK (molar) | K/Rb Ratio (average) | Li (ppm, average) | Al/Ga Ratio (average) |

| Spodumene-bearing Pegmatite | 76 ± 2 | up to 7 | 45 ± 13 | 5,096 ± 4,221 | 2,749 ± 389 |

| Spodumene-free Pegmatite | 74 ± 3 | 1 to 1.4 | 102 ± 44 | 102 ± 99 | 3,855 ± 790 |

| Cherryville Granite | 74 | 1.1 | 150 | 44 | 3,695 |

Source: geoscienceworld.org

Geochronological Constraints on Spodumene (AlLi(SiO₃)₂) Pegmatite Emplacement

The emplacement of spodumene-bearing pegmatites is constrained by various geochronological methods that date the crystallization of specific minerals within the pegmatite bodies. These methods are crucial for linking pegmatite formation to specific tectonic events and understanding their genetic relationship with potential parental granites.

Commonly used dating techniques include Uranium-Lead (U-Pb) dating of minerals like zircon, cassiterite, and columbite-tantalum group minerals (CGMs), as well as Argon-Argon (Ar-Ar) dating of muscovite. researchgate.netgeoscienceworld.orgmdpi.com The choice of mineral is critical, as some, like zircon, can be susceptible to lead loss due to metamictization (damage to the crystal lattice from radioactive decay), potentially yielding inaccurate ages. sci-hub.seresearchgate.net In such cases, minerals like columbite and cassiterite are often considered more reliable for dating the primary magmatic crystallization of the pegmatite. sci-hub.seresearchgate.net

Studies across various spodumene provinces reveal a wide range of emplacement ages, often linked to major orogenic (mountain-building) events. For instance, in the Songpan-Garze Fold Belt in China, U-Pb dating of coltan and cassiterite from the Lijiagou and Jiajika deposits points to crystallization ages around 211 Ma and 198-211 Ma, respectively, during the Late Indosinian Period. sci-hub.seearth-science.net In the Altai region, pegmatites have yielded Devonian ages (around 360-373 Ma), while others in the same belt are dated to the Early Permian (290-293 Ma). mdpi.comresearchgate.net The Carolina Tin-Spodumene Belt in the USA is associated with the Alleghanian orogeny. portergeo.com.au In western Maine, U-Pb dating of cassiterite from spodumene pegmatites reveals a protracted history of episodic melt generation spanning nearly 100 million years, from the late stages of the Acadian orogeny (~360 Ma) to the initial breakup of Pangea (~250 Ma). confex.com

A significant finding from geochronological studies is the common time gap observed between the emplacement of spodumene pegmatites and nearby large granitic plutons. researchgate.netgeoscienceworld.org In western Maine, spodumene pegmatites are approximately 23 million years younger than the adjacent granitic plutons, which challenges the model of their formation through simple fractional crystallization from these larger magma bodies. geoscienceworld.orgusgs.gov This has led to the development of alternative models, such as anatexis (partial melting) of pre-existing crustal rocks, as a mechanism for generating the lithium-rich melts. geoscienceworld.orgusgs.govresearchgate.net The timing of pegmatite emplacement often correlates with metamorphic events, further supporting anatectic models where reheating of the crust during orogenic collapse triggers melting. geoscienceworld.orgresearchgate.net

Table 1: Selected Geochronological Data for Spodumene Pegmatite Deposits

| Deposit/Region | Country | Age (Ma) | Dating Method | Dated Mineral | Associated Orogenic Event |

|---|---|---|---|---|---|

| Lijiagou, Songpan-Garze Fold Belt | China | 211.1 ± 1.0 | U-Pb | Coltan | Indosinian |

| Jiajika, Songpan-Garze Fold Belt | China | 198 ± 4.4 to 211 ± 4.6 | U-Pb | Cassiterite | Indosinian |

| Dahongliutan, Western Kunlun | China | ~212–205 and ~190 | - | - | Post-orogenic |

| Tashidaban, Central Altun Tagh | China | 450.2 ± 2.4 | U-Pb | Columbite-Tantalite | Early Paleozoic Proto-Tethys Ocean closure |

| Western Maine | USA | 333–327 | U-Pb | Cassiterite | Acadian/Neoacadian |

| Tochka, East Kazakhstan | Kazakhstan | 290–293 | Ar-Ar | Muscovite | Late Paleozoic collisional suture |

| Austroalpine Unit, Eastern Alps | Austria | ~240 | - | - | Permian extensional event |

| Kalu'an, Xinjiang | China | 198.3 ± 2.0 to 224.3 ± 2.9 | U-Pb | Columbite | - |

Regional Metallogeny and Tectonic Settings of Spodumene (AlLi(SiO₃)₂) Mineralization

Spodumene mineralization is intrinsically linked to specific tectonic settings and large-scale geological processes. The deposits are a hallmark of Lithium-Cesium-Tantalum (LCT) type granitic pegmatites, which are predominantly formed in orogenic belts resulting from plate convergence. geoscienceworld.orgpreprints.orgtandfonline.com Their emplacement typically occurs during the late stages of an orogeny, often in post-collisional or extensional settings that follow crustal thickening. geoscienceworld.orggoldschmidt.infomdpi.com

The formation of LCT pegmatites is a product of partial melting of continental crust, specifically mica-rich metamorphic rocks (metasedimentary or S-type granites). geoscienceworld.orgpreprints.org Several plate-tectonic scenarios have been proposed to generate the necessary conditions for this melting:

Orogenic Plateau Collapse: Following a continental collision, the overthickened crust can become gravitationally unstable and collapse. This leads to decompression melting, which can generate the parental melts for spodumene pegmatites. geoscienceworld.orgresearchgate.net The Mississippian-aged pegmatites in western Maine are a key example, where anatexis is linked to the collapse of the Acadian orogenic plateau. geoscienceworld.orgusgs.govresearchgate.net

Post-Collisional Extension and Shear: In the aftermath of an orogeny, extensional tectonics and the development of large-scale shear zones or detachment faults can facilitate the ascent and emplacement of pegmatitic melts. researchgate.netgoldschmidt.info The Dahongliutan pegmatite belt in the Western Kunlun orogen is associated with a detachment fault system related to post-orogenic exhumation. researchgate.net

Subduction-Related Processes: While less commonly cited as a direct mechanism, processes in subduction zones, such as slab rollback or breakoff, can trigger mantle upwelling. geoscienceworld.org This, in turn, can induce melting in the overlying continental crust, leading to the formation of LCT pegmatites. geoscienceworld.org

Globally, the distribution of spodumene deposits is not uniform. They are concentrated in specific metallogenic provinces, often corresponding to ancient supercontinent assembly zones. wdcb.ru Each supercontinent cycle (e.g., Kenoran, Pangean) appears to have a distinct lithium pegmatite signature. wdcb.ru For example, Archean pegmatites are often dominated by petalite (B74571), while complex, zoned spodumene pegmatites are more common in Neoproterozoic to Paleozoic orogens. researchgate.netnerc.ac.ukgeoscienceworld.org The major lithium provinces in China, for instance, are located in the Songpan-Garze, Altai, and Himalayan belts, all of which experienced complex tectonic evolution related to the closure of the Paleo-Tethys Ocean. sci-hub.seearth-science.netcgsjournals.com Similarly, the Appalachian Orogen in North America hosts multiple spodumene districts formed during Paleozoic mountain-building events. portergeo.com.augeoscienceworld.org

These deposits are commonly found hosted in amphibolite-facies metamorphic rocks. rhhz.net The competency and structure of the host rock play a significant role in the geometry of the emplaced pegmatite bodies, which can range from tabular dikes to more complex, gently dipping sheets. researchgate.nettandfonline.comrhhz.net

Microstructural Characterization of Spodumene (AlLi(SiO₃)₂) in Ore Bodies (e.g., Mineral Liberation Analysis)

The microstructural characteristics of spodumene within an ore body are critical for understanding its formation, deformation history, and, importantly, its processing behavior. Techniques like Mineral Liberation Analysis (MLA) are essential for quantifying mineral abundances, grain sizes, locking characteristics, and mineral associations, which directly impact the efficiency of lithium recovery. gig.eunih.govcurtin.edu.au

MLA combines automated scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to create detailed mineralogical maps of an ore sample. nih.gov This analysis provides crucial data for mineral processing, including:

Degree of Liberation: It measures the percentage of a mineral that exists as free particles after crushing and grinding. Spodumene often shows a high degree of liberation at relatively fine grain sizes (e.g., >90% liberation below 100 microns in some ores). nih.gov

Locking Characteristics: It identifies how spodumene is intergrown with gangue (waste) minerals like quartz, feldspar (B12085585), and micas. curtin.edu.au Understanding these intergrowths is key to optimizing grinding strategies to free the spodumene without creating excessively fine particles, which can be difficult to recover. curtin.edu.auresearchgate.net

Mineral Associations: MLA quantifies the association between spodumene and other minerals. This is particularly important for identifying deleterious elements or minerals that can negatively affect downstream processing. curtin.edu.au

Microstructural studies also reveal details about the pegmatite's history. Primary spodumene crystals can exhibit deformation microstructures like kinking and fracturing, indicating stress during or after crystallization. sga2023.ch In some deformed pegmatites, spodumene can be recrystallized into finer grains or form intergrowths with quartz (spodumene-quartz intergrowths, or SQUI). sga2023.ch

Alteration is another key microstructural feature. Primary spodumene can be altered to a fine-grained mixture of other minerals, most commonly muscovite and the lithium-bearing clay mineral cookeite. murdoch.edu.augoldschmidt.info This alteration often proceeds along cleavage planes and microfractures within the spodumene crystal. murdoch.edu.au The process can convert hard, primary spodumene into soft, green pseudomorphs, significantly reducing the lithium content and complicating metallurgical recovery. murdoch.edu.augoldschmidt.info The alteration is thought to be caused by late-stage, post-magmatic fluids exsolved from the pegmatite melt itself at temperatures below 350-450°C. murdoch.edu.au

Table 2: Typical Mineral Liberation Data for a Spodumene Ore

| Mineral | Modal Abundance (wt. %) | Degree of Liberation (%) at d80 < 100 µm | Common Locking Minerals |

|---|---|---|---|

| Spodumene | 14 - 50 | ~99 | Quartz, Albite, Muscovite |

| Quartz | 20 - 40 | >90 | Feldspars, Spodumene |

| Albite | 15 - 30 | >90 | Quartz, K-Feldspar |

| Muscovite | 5 - 15 | >90 | Spodumene, Feldspars |

Note: Data is illustrative and compiled from typical findings in sources gig.eunih.govcurtin.edu.au. Actual values vary significantly between deposits.

Advanced Beneficiation Methodologies for Spodumene Alli Sio3 2 Ores

Comminution and Particle Size Optimization for Spodumene (AlLi(SiO₃)₂) Liberation

The initial and fundamental stage in the beneficiation of spodumene ore is comminution, which involves crushing and grinding to liberate the spodumene crystals from the surrounding gangue minerals. curtin.edu.au The primary objective is to achieve a particle size distribution that maximizes the exposure of individual mineral grains, a prerequisite for effective separation in subsequent concentration stages. gig.eu

Research indicates that the liberation characteristics of spodumene are highly dependent on the specific ore body. For instance, studies have shown that a significant portion of spodumene can be liberated at relatively coarse particle sizes. One study demonstrated that rejecting gangue minerals at a coarse grind size of -4mm could recover 90% of the spodumene, upgrading the lithium content from 0.99–1.5 wt% Li to 3.0–3.5 wt% (equivalent to 6.5–7.5 wt% Li₂O). curtin.edu.auresearchgate.net However, further particle size reduction is often necessary to liberate spodumene intergrown with micas and feldspars. curtin.edu.aucurtin.edu.au

Optimizing the final particle size is a critical balance. Over-grinding can lead to the generation of excessive fines, which can be detrimental to flotation processes, while under-grinding results in poor liberation and, consequently, lower recovery rates. curtin.edu.augig.eu Mineral liberation analysis is therefore essential to determine the optimal grind size for a given ore. Studies have shown that free and liberated spodumene can range from 86% to 91% at a P80 (80% passing) of 425 µm. researchgate.net The particle size distribution analysis of one pegmatite ore indicated that the majority of spodumene particles were larger than 63 µm, with a significant proportion in the 106 µm to 600 µm range. gig.eu

| Study Focus | Key Finding | Particle Size Mentioned | Implication | Source |

|---|---|---|---|---|

| Coarse Grinding | Rejection of main gangue minerals (quartz, K-feldspar, albite) is possible at a coarse grind. | -4 mm | Potential for early gangue rejection, reducing downstream processing load. | curtin.edu.auresearchgate.net |

| Liberation Analysis | High degree of spodumene liberation can be achieved at a moderate grind size. | P80 of 425 µm | Defines a target grind size for maximizing mineral release before flotation. | researchgate.net |

| Grain Size Distribution | A significant fraction of spodumene exists in a specific size range post-crushing. | 106 µm - 600 µm | Highlights the optimal particle size window for recovery operations. | gig.eu |

| Fine Particle Liberation | Further size reduction can improve recovery from middling fractions containing intergrowths. | Not specified | Necessary for complex ores but requires careful control to avoid over-grinding. | curtin.edu.au |

Gravity Separation Techniques for Spodumene (AlLi(SiO₃)₂) Concentration

Gravity separation is a widely used pre-concentration technique that exploits the difference in specific gravity between spodumene (3.1–3.2 g/cm³) and common gangue minerals like quartz (2.62 g/cm³), albite (2.62 g/cm³), and microcline (2.56 g/cm³). mdpi.commin-eng.com This density difference allows for the effective separation of coarser particles, making it a valuable step before finer grinding and flotation. xinhaimining.comjxsclab.com

The most common industrial gravity separation method for spodumene is Dense Medium Separation (DMS), also known as Heavy Media Separation (HMS). mdpi.comijaem.net In DMS, the ore is introduced into a suspension of finely ground ferrosilicon (B8270449) or a similar dense medium, where the density is controlled to be intermediate between that of spodumene and the gangue. xinhaimining.comceecthefuture.org The lighter gangue minerals float, while the denser spodumene sinks, enabling a separation. xinhaimining.com DMS is particularly effective for treating spodumene liberated at coarse particle sizes and can significantly reject waste material early in the flowsheet. mdpi.comceecthefuture.org For example, a continuously operated DMS circuit test on +840 µm material produced a concentrate grading 6.11% Li₂O with approximately 50% lithium recovery, while rejecting 50% of the feed mass with only 8% lithium loss. researchgate.net

Other gravity separation methods, such as using a mineral jig or shaking table, have also been investigated. tandfonline.comminingpedia.cn A mineral jig uses pulsating water to stratify particles based on density, while a shaking table uses a combination of vibration and water flow. miningpedia.cn Studies have shown that a mineral jig can achieve good separation of spodumene from silicate (B1173343) gangue. tandfonline.com However, the effectiveness of methods like shaking tables can be limited for fine particles due to a low concentration criterion. tandfonline.com

| Technique | Principle | Typical Feed Size | Research Finding/Result | Source |

|---|---|---|---|---|

| Dense Medium Separation (DMS) | Separation based on density in a heavy medium suspension. | Coarse (+500 µm to 300 mm) | Produced a 6.11% Li₂O concentrate with ~50% recovery from +840 µm feed. | researchgate.netceecthefuture.org |

| Mineral Jig | Stratification of particles by density using pulsating water. | Coarse to Medium | Achieved better separation of spodumene compared to shaking tables and Falcon concentrators. | tandfonline.comminingpedia.cn |

| Shaking Table | Separation by density and particle size using vibration and water flow. | Fine to Medium | Inferior separation for fine particles due to low concentration criteria. | tandfonline.comminingpedia.cn |

| Heavy Liquid Separation (HLS) | Laboratory method to determine amenability to gravity separation. | Various | Demonstrated high separation efficiency for spodumene from silicate gangue. | tandfonline.com |

Froth Flotation of Spodumene (AlLi(SiO₃)₂) Concentrates

Froth flotation is the most important and widely applied method for selectively separating fine-grained spodumene from gangue minerals. jxsclab.comjournalssystem.com The process involves manipulating the surface properties of minerals in a pulp with chemical reagents to make the target mineral (spodumene in direct flotation) hydrophobic, allowing it to attach to air bubbles and be recovered in a froth layer. min-eng.comxinhaimining.com

Anionic collectors, particularly fatty acids and their soaps, are the primary reagents used for the direct flotation of spodumene. xinhaimining.comdntb.gov.ua Oleic acid and its salt, sodium oleate (B1233923), are the most frequently used collectors due to their effectiveness and relatively low cost. mdpi.comxinhaimining.com These collectors function by adsorbing onto the spodumene surface, rendering it hydrophobic. dntb.gov.ua Research indicates that the collector species responsible for flotation is an ion-molecule complex of the fatty acid and its anion, which adsorbs onto cationic aluminum sites on the spodumene surface. mdpi.comtandfonline.com

The performance of anionic collectors is highly sensitive to process conditions. tandfonline.com Optimization studies have identified key parameters:

Collector Dosage: Sufficient dosage is required for recovery, but excessive amounts can reduce concentrate grade. researchgate.net One study found an oleic acid concentration of 1.4 kg/t to be adequate, achieving 96.9% recovery. researchgate.netresearchgate.net

Pulp pH: The optimal pH for spodumene flotation with fatty acid collectors is typically in the weak alkaline range of 7.5 to 9.8. researchgate.net Maximum spodumene recovery with oleic acid is often observed around pH 8.7. journalssystem.combibliotekanauki.pl

Conditioning: High-density conditioning (around 60% solids) is crucial for dispersing the poorly soluble fatty acid collectors and ensuring effective coating of the mineral surfaces. tandfonline.comtandfonline.com

An alternative to direct flotation is reverse flotation, where cationic collectors are used to float the gangue minerals (quartz, feldspar (B12085585), mica) while depressing the spodumene. xinhaimining.com This method is often employed in roughing or cleaning stages. xinhaimining.com The primary cationic collectors used are amines, such as dodecylamine (B51217). xinhaimining.comxinhaimining.com

In reverse flotation, the pulp is typically adjusted to a slightly alkaline pH, and a depressant like starch or dextrin (B1630399) is added to selectively inhibit the flotation of spodumene. xinhaimining.com The amine collector then adsorbs onto the surfaces of the silicate gangue minerals, which are floated off, leaving the spodumene in the tailings as the concentrate. xinhaimining.com Studies have shown that at a pH range of 5-10, amine collectors can achieve over 90% recovery of feldspar and quartz. bibliotekanauki.pl

Recent research has also focused on developing new cationic collectors for more selective reverse flotation. One study synthesized a novel collector, N-{3-[(2-propylheptyl)oxy]propyl}propane-1,3-diamine (PPPDA), which, at a pH of 5.2, achieved recoveries of 89.31% for feldspar and 91.7% for quartz, while spodumene recovery was only 5.39%, demonstrating high selectivity. researchgate.net

Pulp pH is arguably the most critical parameter in spodumene flotation, as it directly influences the surface charge of the minerals and the speciation of the collector. mdpi.comtandfonline.com The surface of spodumene has a negative zeta potential in solutions with a pH greater than 3. mdpi.com

Different pH regulators can have significantly different effects on flotation performance. Sodium hydroxide (B78521) (NaOH) is generally considered a more suitable pH regulator than sodium carbonate (Na₂CO₃). mdpi.com Studies have shown that NaOH results in much higher spodumene recovery. mdpi.comresearchgate.net This is partly because NaOH can act as more than just a pH modifier; high concentrations can leach the spodumene surface, exposing more positively charged lithium sites that improve collector adsorption. journalssystem.com

The optimal pH range for direct anionic flotation is typically between 7.5 and 10. researchgate.netresearchgate.net One study determined the best flotation performance occurred at pH 10. researchgate.net Another identified an optimal range of pH 6.5-6.8 (minimum) to a final pH of 6.7-7.1 for achieving over 85% lithium recovery. tandfonline.com The choice of pH represents a balance between maximizing spodumene recovery and maintaining selectivity against gangue minerals. journalssystem.comtandfonline.com

| pH Range / Regulator | Collector System | Observed Effect | Source |

|---|---|---|---|

| pH 7.5 - 9.8 | Anionic (Oleic Acid) | Identified as the optimum range for spodumene recovery. | researchgate.net |

| pH ~8.7 | Anionic (Oleic Acid) | Point of maximum spodumene recovery (~60-80%) in several studies. | journalssystem.combibliotekanauki.pl |

| pH ~10 | Anionic (Sodium Oleate) | Found to yield the best flotation performance in a specific study. | researchgate.net |

| Sodium Hydroxide (NaOH) | Anionic | Results in significantly higher spodumene recovery compared to Na₂CO₃. Can also act as a surface activator. | journalssystem.commdpi.com |

| Sodium Carbonate (Na₂CO₃) | Anionic | Associated with poor spodumene floatability. Used as a depressant for feldspar in some systems. | mdpi.comresearchgate.net |

Given the challenges of selectively separating spodumene from other aluminosilicate (B74896) minerals, significant research has been dedicated to developing more effective reagent schemes. mdpi.com A key area of development is the use of mixed collector systems, which often exhibit synergistic effects that improve both recovery and selectivity. researchgate.net

Combining anionic and cationic collectors has shown particular promise. researchgate.netjournalssystem.com A mixture of sodium oleate (anionic) and dodecylamine (cationic) in a 10:1 molar ratio was found to produce a spodumene concentrate with a grade of 5.59% Li₂O and a recovery of 85.24% from a feed ore grading 1.48% Li₂O. journalssystem.com The proposed mechanism is that the mixed collector preferentially adsorbs on the spodumene surface over quartz or feldspar. mdpi.comjournalssystem.com Studies indicate that at an optimal molar ratio and a pH of around 8.5, these mixed collectors can maximize spodumene recovery while minimizing feldspar flotation. mdpi.comresearchgate.net The use of such mixed systems can also decrease total collector consumption compared to using single fatty acid collectors. researchgate.net

pH Modification and Pulp Chemistry in Spodumene (AlLi(SiO3)2) Flotation

Magnetic Separation for Iron Impurity Removal from Spodumene (AlLi(SiO₃)₂)

Magnetic separation is a critical step in the beneficiation of spodumene ores, primarily aimed at reducing iron-bearing mineral contaminants to produce a high-purity spodumene concentrate suitable for downstream applications, particularly in the ceramics and glass industries. ijaem.netmdpi.com The process leverages the differences in magnetic susceptibility between spodumene and iron-containing gangue minerals. jxscmineral.com

Wet High Intensity Magnetic Separation (WHIMS) is a frequently employed technique for this purpose. piedmontlithium.commade-in-china.comceon.rs This method is effective for processing fine-grained liberated minerals and can be applied at various stages within the processing circuit, though it is most commonly used on the final spodumene concentrate after flotation. made-in-china.comresearchgate.net It can also be applied to the flotation feed to remove significant quantities of highly magnetic minerals like amphibole, which might otherwise report to the concentrate. ijaem.netresearchgate.net

Research and pilot-scale studies have demonstrated the effectiveness of WHIMS in significantly lowering the iron content (Fe₂O₃) in spodumene concentrates. For instance, test work has shown that applying WHIMS can reduce Fe₂O₃ levels to below 1.0%, and in some cases as low as 0.66-0.76%. piedmontlithium.com The process often involves multiple passes through the magnetic separator at very high intensities. A typical two-step process might involve an initial three passes at a magnetic intensity of 2.0 Tesla (20,000 Gauss), followed by a scavenger step at a lower intensity of 1.0 Tesla to recover any spodumene inadvertently captured in the magnetic fraction. piedmontlithium.com To enhance the efficiency of magnetic separation, the spodumene concentrate may first undergo acid washing, typically with sulfuric acid at a pH of around 2.5. piedmontlithium.com This pre-treatment helps to clean mineral surfaces and improve the separation of iron impurities. ijaem.net

Table 1: Optimized Conditions for WHIMS in Spodumene Concentrate Purification

| Parameter | Unit | Optimized Value/Range | Source |

|---|---|---|---|

| Pre-treatment | - | Acid Washing | piedmontlithium.com |

| Acid Washing pH | - | ~2.5 | piedmontlithium.com |

| Rougher Magnetic Intensity | Tesla | 2.0 | piedmontlithium.com |

| Rougher Passes | Number | 3 | piedmontlithium.com |

| Scavenger Magnetic Intensity | Tesla | 1.0 | piedmontlithium.com |

Sensor-Based Sorting Technologies for Spodumene (AlLi(SiO₃)₂) Ore Pre-Concentration

Sensor-based sorting (SBS) represents a significant advancement in the pre-concentration of spodumene ores. min-eng.comdiscoveryalert.com.au This technology enables the early rejection of barren or low-grade waste rock from the run-of-mine (ROM) ore before it enters more energy- and resource-intensive downstream processes like grinding, dense media separation (DMS), and flotation. discoveryalert.com.aumin-eng.com The primary benefit is a reduction in the volume of material being processed, leading to lower operational costs, decreased energy and reagent consumption, and a smaller environmental footprint. min-eng.comdiscoveryalert.com.au

Several sensor technologies are utilized for sorting spodumene ores:

X-ray Transmission (XRT) Sorting: This is the most established and widely used SBS technology for spodumene. discoveryalert.com.augoldensorter.com XRT sorters differentiate materials based on their atomic density. min-eng.comdiscoveryalert.com.au An X-ray beam passes through each rock particle, and a detector measures the X-ray absorption. discoveryalert.com.augoldensorter.com Spodumene-bearing particles have a different atomic density compared to most gangue minerals like quartz and feldspar, allowing for their effective separation. min-eng.comdiscoveryalert.com.au High-speed air jets then eject the identified valuable particles from the waste stream. discoveryalert.com.au XRT technology has proven effective in removing contaminants like basalt, which has a similar specific gravity to spodumene and can be problematic in DMS circuits. tomra.com

Near-Infrared (NIR) Sorting: NIR spectroscopy is a surface-based detection technique that identifies minerals based on their unique light absorption and reflection properties in the near-infrared spectrum. min-eng.comwikiwaste.org.uksteinertglobal.com Specific molecules within a mineral vibrate when exposed to certain wavelengths, creating a distinct spectral signature that can be used for identification. min-eng.comsteinertglobal.com NIR sensors with hyperspectral imaging (HSI) can differentiate between various minerals, including spodumene and petalite (B74571), and associated gangue. min-eng.com This technology is particularly useful when there isn't a sufficient atomic density difference for XRT to be effective. min-eng.com

UV and Laser-Based Sorting: Emerging technologies are leveraging the fluorescent properties of spodumene. A patented UV laser technology allows for the direct and selective detection of spodumene by exploiting the unique UV fluorescence caused by impurities within the mineral's crystal lattice. optimum-sorting.com This method offers high precision in discriminating spodumene from waste rock, regardless of the spodumene's color or transparency. optimum-sorting.com

Table 2: Comparison of Sensor-Based Sorting Technologies for Spodumene

| Sensor Technology | Detection Principle | Primary Application | Key Advantage | Source |

|---|---|---|---|---|

| X-ray Transmission (XRT) | Atomic Density Differences | Separating spodumene from waste rock and basalt. | High-speed, high-capacity, effective for bulk sorting. | min-eng.comdiscoveryalert.com.augoldensorter.com |

| Near-Infrared (NIR) | Molecular Vibration/Light Absorption | Identifying specific mineral compositions on the surface. | Can differentiate minerals with similar densities. | min-eng.comwikiwaste.org.ukresearchgate.net |

| UV/Laser Sorting | UV Fluorescence of Crystal Lattice | Direct and selective detection of spodumene. | High precision and direct identification of the target mineral. | optimum-sorting.com |

Integrated Beneficiation Flowsheets for Spodumene (AlLi(SiO₃)₂) Processing

The optimal processing route for spodumene ore is rarely a single-stage operation. Instead, integrated flowsheets combining several beneficiation techniques are designed to maximize recovery and concentrate grade based on the specific characteristics of the ore body, such as mineralogy and spodumene grain size. ceon.rsmin-eng.com Common integrated flowsheets involve combinations of Dense Media Separation (DMS), flotation, magnetic separation, and sensor-based sorting. ijaem.netmin-eng.com

A prevalent flowsheet for deposits with coarse-grained spodumene involves DMS as a primary concentration step, followed by flotation for the finer fractions. ceon.rsgoogle.com DMS utilizes the specific gravity difference between the denser spodumene (3.1–3.2 g/cm³) and lighter gangue minerals like quartz and feldspar (2.5–2.6 g/cm³). ijaem.netmin-eng.com This approach can effectively pre-concentrate the ore, reducing the feed volume to the more complex and costly flotation circuit. ijaem.netoptimum-sorting.com

Flowsheets often incorporate the following key stages in various configurations:

Pre-Concentration: Sensor-based sorting (SBS) or DMS is used to reject a significant portion of waste rock at a coarse size, upgrading the feed to the main plant. ijaem.netmin-eng.comxinhaimining.com

Grinding and Classification: The ore is ground to liberate the spodumene from the gangue minerals. This stage is critical as over-grinding can create slimes that are detrimental to flotation. xinhaimining.com

Flotation Circuit: This is often the core of the flowsheet for fine-grained material. xinhaimining.comxinhaimining.com It typically involves a rougher stage to recover most of the spodumene, followed by multiple cleaner stages (often 3 to 5) to achieve the final target concentrate grade. ceon.rsxinhaimining.com Mica pre-flotation may also be included to remove deleterious mica before spodumene flotation. ceon.rs

Magnetic Separation: As a final purification step, WHIMS is frequently applied to the flotation concentrate to remove residual iron-bearing impurities and meet stringent product specifications. mdpi.compiedmontlithium.comceon.rs

Chemical Extraction Technologies and Mechanistic Studies for Lithium Recovery from Spodumene Alli Sio3 2

Calcination and Thermal Pre-treatment Processes for Spodumene (AlLi(SiO₃)₂)

The initial and one of the most crucial stages in the extraction of lithium from spodumene is the thermal pre-treatment, commonly known as calcination. This process is essential because the naturally occurring α-spodumene is highly stable and resistant to chemical attack. nih.govlistcorp.com Calcination converts it into a more reactive form, making the subsequent extraction of lithium feasible. mdpi.commurdoch.edu.au

Conventional Rotary Kiln Calcination and α-β Spodumene (AlLi(SiO₃)₂) Conversion Optimization

Conventional methods for the thermal treatment of spodumene concentrate rely on the use of rotary kilns. miningpedia.cnresearchgate.net In this process, the α-spodumene is heated to temperatures typically ranging from 1000 to 1100°C. miningpedia.cnmdpi.com This high-temperature treatment induces a phase transformation from the monoclinic α-spodumene to the tetragonal β-spodumene. murdoch.edu.auencyclopedia.pub The β-polymorph has a more open and less dense crystal structure, which significantly increases its reactivity and makes the lithium ions accessible for subsequent chemical leaching. researchgate.netencyclopedia.pub

Recent advancements, such as Flash Joule Heating (FJH), have shown the potential to dramatically reduce the calcination time from hours to minutes, achieving significant α-β conversion. azomining.comweblink.com.au

Table 1: Comparison of Conventional and Flash Joule Heating Calcination

| Parameter | Conventional Rotary Kiln | Flash Joule Heating (FJH) |

|---|---|---|

| α-β Spodumene Conversion (%) | 75 - 90% weblink.com.au | 85.2 - 92.9% weblink.com.au |

| Reaction Time (minutes) | 120 - 180 azomining.com | 35 weblink.com.au |

| Energy Source | Natural Gas / Diesel azomining.com | Electricity azomining.com |

Microwave-Assisted Calcination of Spodumene (AlLi(SiO₃)₂) and Energy Efficiency Studies

As an alternative to conventional heating, microwave-assisted calcination has emerged as a promising technology offering enhanced energy efficiency and reduced processing times. mdpi.comosti.gov Microwaves directly heat the spodumene volumetrically, leading to a more rapid and uniform temperature increase. hertz-energy.com This method can significantly shorten the time required for the α to β phase transformation, with studies showing complete conversion in less than 20 minutes compared to the hours required for conventional kilns. hertz-energy.com

Research indicates that microwave power is a critical parameter influencing the rate of phase transformation and the subsequent leachability of lithium. researchgate.net Optimum lithium recovery of up to 97% has been achieved using microwave calcination, which is comparable to conventional methods. hertz-energy.comresearchgate.net A key finding is that the transformation to β-spodumene under microwave heating can occur at around 900°C. researchgate.net Furthermore, microwave processing has been shown to be significantly more energy-efficient, with one study calculating the energy consumption to be 15.4 kJ for microwave heating compared to 10.4 MJ for a conventional muffle furnace to achieve similar lithium extraction rates. sci-hub.se An added advantage is the potential for lower recovery of impurities like iron, sodium, and calcium during the subsequent leaching process. hertz-energy.compsu.edu

Table 2: Energy Consumption and Lithium Recovery in Calcination Methods

| Heating Method | Energy Consumption | Optimum Lithium Recovery | Processing Time for Conversion |

|---|---|---|---|

| Conventional Furnace | 10.4 MJ sci-hub.se | ~98% mdpi.com | 2 hours hertz-energy.com |

| Microwave-Assisted | 15.4 kJ sci-hub.se | 97% hertz-energy.comresearchgate.net | < 20 minutes hertz-energy.com |

Mechanochemical Activation in Spodumene (AlLi(SiO₃)₂) Conversion

Mechanochemical activation is a technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical and structural changes in materials. mdpi.com In the context of spodumene processing, mechanochemical activation can enhance the reactivity of α-spodumene, potentially lowering the temperature required for the phase transformation or even enabling direct leaching without prior calcination. mdpi.comresearchgate.net

Studies have demonstrated that mechanical activation can lead to amorphization of the spodumene structure and cleavage of the metal-oxygen bonds, thereby increasing its susceptibility to chemical attack. researchgate.net Research has shown that mechanically activated α-spodumene begins to transform to β-spodumene at a lower temperature of 900°C, compared to 950-1100°C for un-activated spodumene. researchgate.net This pre-treatment can improve the efficiency of subsequent leaching processes. For instance, mechanically activated β-spodumene has been successfully leached under atmospheric pressure at temperatures below 95°C. mdpi.com Some studies have explored direct lithium extraction from mechanochemically activated α-spodumene by co-grinding with various reagents, showing promising results for a more direct and potentially less energy-intensive extraction route. mdpi.comresearchgate.net

Hydrometallurgical Routes for Lithium Extraction from Spodumene (AlLi(SiO₃)₂)

Following the thermal pre-treatment that converts α-spodumene to the more reactive β-form, hydrometallurgical processes are employed to extract the lithium into an aqueous solution. These methods involve leaching the β-spodumene with a chemical reagent.

Sulfuric Acid Leaching of β-Spodumene (AlLi(SiO₃)₂)

The most established and widely used hydrometallurgical route for lithium extraction from β-spodumene is leaching with sulfuric acid (H₂SO₄). mdpi.comresearchgate.net This process, often referred to as acid roasting, involves mixing the calcined β-spodumene with concentrated sulfuric acid and heating it to a temperature of around 250°C. mdpi.comresearchgate.net This step is followed by a water leaching stage to dissolve the resulting lithium sulfate (B86663). sci-hub.se

During the acid roasting stage, an ion exchange reaction occurs where hydrogen ions (H⁺) from the sulfuric acid replace the lithium ions (Li⁺) within the β-spodumene structure. sci-hub.se This reaction forms water-soluble lithium sulfate (Li₂SO₄) while the aluminosilicate (B74896) framework is converted to a hydrogen aluminosilicate. sci-hub.semurdoch.edu.au High lithium recovery rates, often exceeding 90%, can be achieved with this method. murdoch.edu.au However, the process requires a stoichiometric excess of sulfuric acid, sometimes as high as 30% to 150%, to ensure complete conversion. researchgate.net

Table 3: Optimized Conditions for Sulfuric Acid Leaching

| Parameter | Optimized Condition | Lithium Extraction Yield | Reference |

|---|---|---|---|

| Roasting Temperature | 250 °C | >90% | mdpi.comresearchgate.net |

| Sulfuric Acid Excess | 30% - 150% (stoichiometric) | >90% | researchgate.net |

| Roasting Time | 30 - 60 minutes | >90% | researchgate.netsci-hub.se |

| Leaching Temperature | Room Temperature | 96.9% | mdpi.com |

| Liquid-to-Solid Ratio | 1.85 | 96.9% | mdpi.com |

The efficiency of sulfuric acid leaching is governed by reaction kinetics and mass transfer phenomena. The reaction between β-spodumene and sulfuric acid is exothermic and begins at approximately 175°C. sci-hub.se The rate of lithium extraction is influenced by factors such as roasting temperature, time, and the concentration of sulfuric acid. researchgate.net

Optimization of Leaching Parameters (e.g., Temperature, Acid Concentration, Solid-Liquid Ratio)

The efficiency of lithium extraction from β-spodumene is highly dependent on the optimization of leaching parameters. Key variables that are manipulated to maximize lithium recovery include temperature, acid concentration, and the solid-to-liquid ratio.

Temperature: Leaching temperature has a significant impact on the kinetics of the extraction process. For instance, in sulfuric acid digestion, β-spodumene is roasted with concentrated sulfuric acid at temperatures between 250°C and 300°C. cgsjournals.com Research has shown that increasing the temperature generally accelerates the leaching of lithium. mdpi.com In one study using hydrofluoric acid, raising the temperature from 10°C to 75°C significantly increased the extraction efficiency, with a 98% efficiency reached at 50°C. mdpi.com Similarly, when using phosphoric acid, lithium extraction was negligible below 50°C but increased at 75°C and further at 100°C, suggesting higher temperatures could lead to greater extraction. min-eng.com

Acid Concentration: The concentration of the leaching acid is another critical factor. In sulfuric acid roasting, an excess of concentrated H₂SO₄ (1.4 times the stoichiometric amount) is typically used. cgsjournals.com Studies on hydrofluoric acid leaching demonstrated that an HF concentration of 7% (v/v) was optimal for achieving over 90% lithium extraction. mdpi.com For phosphoric acid leaching, an 8 M concentration was found to yield the highest extraction of over 40%. min-eng.com One study found that with sulfuric acid, an optimal concentration of 60% w/v resulted in a 97% lithium yield, which was significantly higher than the 85-90% achieved with 93% w/w sulfuric acid in conventional processes. saimm.co.za

Solid-Liquid Ratio: The ratio of the solid spodumene to the liquid leaching agent also plays a crucial role. A lower solid-to-liquid ratio generally favors higher extraction efficiency but may result in a more dilute lithium solution, increasing downstream processing costs. In a study using hydrofluoric acid, a solid-to-liquid ratio of 1.82% (w/v) was found to be favorable. mdpi.com For sulfuric acid leaching, a liquid-to-solid ratio of 1.85 was part of the optimized conditions that led to a 96.9% lithium extraction yield. mdpi.com Phosphoric acid leaching experiments used a liquid-to-solid ratio of 10 mL/g. min-eng.com

Table 1: Optimized Leaching Parameters for Lithium Extraction from β-Spodumene

| Leaching Agent | Temperature (°C) | Acid Concentration | Solid-Liquid Ratio | Lithium Extraction Efficiency (%) | Reference |

| Sulfuric Acid | 250 | 140% of stoichiometric excess | 1.85 L/S ratio | 96.9 | mdpi.com |

| Hydrofluoric Acid | 75 | 7% (v/v) | 1.82% (w/v) | >90 | mdpi.com |

| Phosphoric Acid | 100 | 8 M | 10 mL/g | >40 | min-eng.com |

**5.2.2. Alkaline Digestion Processes for Spodumene (AlLi(SiO₃)₂) **

Alkaline digestion presents an alternative to acid-based extraction methods. These processes typically involve reacting spodumene with alkaline reagents at elevated temperatures and pressures.

One approach involves the hydrothermal alkaline treatment of α-spodumene with a concentrated sodium hydroxide (B78521) (NaOH) solution. Under optimal conditions of 250°C, a NaOH concentration of 600 g/L, and a liquid-to-solid ratio of 5:1, a lithium extraction efficiency of 95.8% was achieved. mdpi.com In this process, the α-spodumene is converted into hydroxysodalite, releasing lithium into the solution. mdpi.com

Another alkaline method is the lime or limestone roasting process. Here, spodumene concentrate is roasted with limestone (CaCO₃) at around 1050°C. This process involves the decomposition of limestone to calcium oxide (CaO), the conversion of α-spodumene to β-spodumene, and the reaction between β-spodumene and CaO to form lithium aluminate and calcium silicate (B1173343). The resulting clinker is then leached with water to extract lithium hydroxide. This method can achieve a lithium recovery of 84%.

More recent developments in alkaline processes focus on direct digestion of α-spodumene with concentrated NaOH or KOH solutions (20-50%) at temperatures between 250°C and 300°C under pressure. cloudfront.net These methods aim to avoid the high-energy decrepitation step and have shown high lithium recovery rates of approximately 90%. cloudfront.net

Novel Solvent Extraction and Ion Exchange Methods for Lithium Recovery from Spodumene (AlLi(SiO₃)₂) Leachates

After leaching, the resulting pregnant leach solution (PLS) contains lithium ions along with various impurities. Solvent extraction (SX) and ion exchange (IX) are crucial downstream processes for purifying and concentrating the lithium.